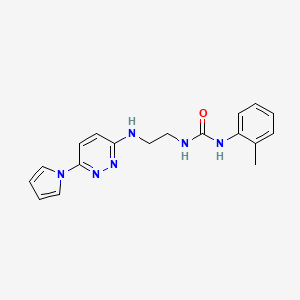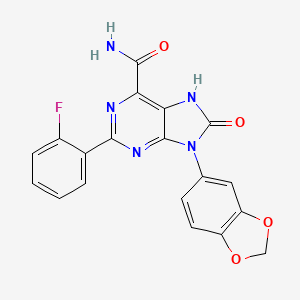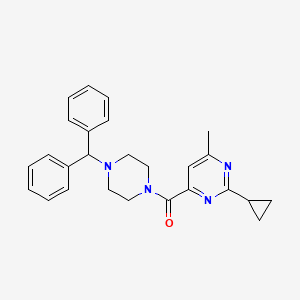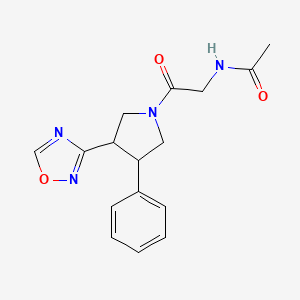
(4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone is a complex organic molecule. It is related to 1-(2,3-Dichlorophenyl)piperazine (DP), a precursor in the synthesis of potent drugs such as aripiperazole (AP), which is used as an antipsychotic drug for the treatment of schizophrenia .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a piperazine ring, which is a common feature in many pharmaceutical compounds. The dichlorophenyl group is also a common feature in many drugs . The exact structure would need to be confirmed through techniques such as X-ray crystallography .
Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions based on its functional groups. For example, the piperazine ring can participate in reactions with acids and bases. The dichlorophenyl group can undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions.
Scientific Research Applications
Antipsychotic Drug Development
(4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone: serves as a precursor in the synthesis of potent drugs like aripiprazole (AP) . Aripiprazole is widely used as an antipsychotic medication for treating schizophrenia . Researchers explore DPMA’s structural modifications to enhance its efficacy and minimize side effects.
Crystallography and Supramolecular Interactions
The crystal structure of DPMA reveals fascinating intermolecular interactions. In the solid form, DP cations and picrate anions connect via N—H O and C—H O hydrogen bonds. Additionally, C—Cl and N—O interactions contribute to the supramolecular architecture. Understanding these interactions aids in designing novel materials and pharmaceuticals .
Analytical Chemistry
DPMA can be utilized in analytical tests during early formulation feasibility studies. Researchers can assess its stability, solubility, and degradation behavior. Furthermore, it helps identify impurities produced during stress studies, supporting drug development and quality control .
Dopamine D3 Receptor Ligands
Researchers have explored DPMA derivatives as selective probes for the dopamine D3 receptor. These ligands exhibit high affinity for the receptor, making them valuable tools for studying dopamine-related processes in the brain .
Anti-HIV Activity
Certain indole derivatives, including DPMA analogs, have shown promising anti-HIV-1 activity. Compounds derived from DPMA, such as 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone, demonstrate effectiveness against HIV-1 .
Drug Design and Optimization
DPMA’s unique structure provides opportunities for drug design. By modifying its substituents, researchers can optimize its pharmacological properties, potentially leading to novel therapeutic agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-(1-methylsulfonylazetidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O3S/c1-24(22,23)20-9-11(10-20)15(21)19-7-5-18(6-8-19)13-4-2-3-12(16)14(13)17/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILPTZJRCCORTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2529095.png)

![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)
![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)



![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2529108.png)
![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2529109.png)
![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B2529113.png)
![3-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2529114.png)
